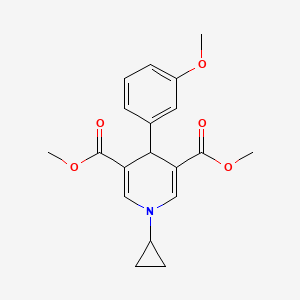

3,5-DIMETHYL 1-CYCLOPROPYL-4-(3-METHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

Description

This compound is a 1,4-dihydropyridine (1,4-DHP) derivative characterized by a cyclopropyl substituent at the N1 position and a 3-methoxyphenyl group at the C4 position. The 3,5-positions of the DHP ring are esterified with methyl groups. The 1,4-DHP core is a well-studied pharmacophore in medicinal chemistry, particularly in calcium channel blockers like nifedipine . The cyclopropyl group introduces unique steric and conformational effects, while the 3-methoxyphenyl substituent modulates electronic properties and lipophilicity. Structural validation methods such as X-ray crystallography (e.g., SHELX programs ) and NMR spectroscopy are critical for confirming its geometry and stereochemistry.

Properties

IUPAC Name |

dimethyl 1-cyclopropyl-4-(3-methoxyphenyl)-4H-pyridine-3,5-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO5/c1-23-14-6-4-5-12(9-14)17-15(18(21)24-2)10-20(13-7-8-13)11-16(17)19(22)25-3/h4-6,9-11,13,17H,7-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXWPCZVXZLBQDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2C(=CN(C=C2C(=O)OC)C3CC3)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-DIMETHYL 1-CYCLOPROPYL-4-(3-METHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. One common method includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction conditions often require a solvent such as ethanol and a catalyst like acetic acid, with the mixture being heated under reflux.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of advanced purification techniques such as recrystallization and chromatography ensures the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

3,5-DIMETHYL 1-CYCLOPROPYL-4-(3-METHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form pyridine derivatives.

Reduction: Reduction reactions can convert it into tetrahydropyridine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring and the dihydropyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (for electrophilic substitution) and organolithium compounds (for nucleophilic substitution) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields pyridine derivatives, while reduction can produce tetrahydropyridine derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula and features a dihydropyridine ring, which is a common scaffold in medicinal chemistry known for its biological activities. The structure allows it to participate in various chemical reactions, making it versatile for synthetic applications.

Medicinal Chemistry Applications

- Antioxidant Properties : Dihydropyridines are recognized for their antioxidant capabilities. Research has indicated that compounds like 3,5-dimethyl 1-cyclopropyl-4-(3-methoxyphenyl)-1,4-dihydropyridine derivatives can act as effective hydrogen transfer reagents, mimicking the action of NAD(P)H reducing agents .

- Anticancer Activity : Preliminary studies have shown that certain dihydropyridine derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, compounds synthesized through Hantzsch reactions have been evaluated for their cytotoxicity against Vero cells and other cancerous cell lines, showing varying degrees of effectiveness .

- Cardiovascular Applications : Dihydropyridines are well-known calcium channel blockers. While specific data on this compound's efficacy as a calcium channel blocker is limited, its structural similarity to known dihydropyridines suggests potential use in treating hypertension and related cardiovascular diseases .

Organic Synthesis Applications

- Synthesis of Complex Molecules : The compound serves as a building block in organic synthesis due to its ability to undergo various reactions such as cyclization and functionalization. The Hantzsch reaction is particularly notable for generating dihydropyridine derivatives from aldehydes and β-keto esters .

- Hydrogen Transfer Reactions : Its structural characteristics enable it to act as a hydrogen transfer reagent in organic synthesis, facilitating the reduction of various substrates .

Case Study 1: Antioxidant Activity

A study investigated the antioxidant activity of several dihydropyridine derivatives, including those based on the Hantzsch synthesis method. The results indicated that these compounds could significantly reduce oxidative stress markers in cell cultures, suggesting their potential as therapeutic agents against oxidative stress-related diseases .

Case Study 2: Anticancer Screening

In vitro screening of synthesized dihydropyridine derivatives demonstrated varying levels of cytotoxicity against different cancer cell lines. Compounds derived from 3,5-dimethyl-1-cyclopropyl-4-(3-methoxyphenyl)-1,4-dihydropyridine showed promising results in inhibiting cell proliferation in certain types of cancer cells .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 3,5-DIMETHYL 1-CYCLOPROPYL-4-(3-METHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with specific molecular targets. In the context of its potential medicinal applications, it may act on calcium channels, similar to other dihydropyridine derivatives. This interaction can modulate calcium influx in cells, affecting various physiological processes such as muscle contraction and neurotransmitter release.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar 1,4-Dihydropyridine Derivatives

The compound belongs to a class of 1,4-DHPs with variations in substituents that influence pharmacological activity, stability, and bioavailability. Below is a detailed comparison with structurally analogous compounds:

Table 1: Substituent Analysis of Key 1,4-DHP Derivatives

Key Observations:

This may influence receptor binding kinetics and metabolic stability . Methyl or isopropyl groups (e.g., nifedipine , nimodipine ) are more common, offering balanced steric bulk and flexibility.

C4 Aryl Group :

- The 3-methoxyphenyl substituent provides electron-donating effects via the methoxy group, contrasting with the electron-withdrawing nitro group in nifedipine. This difference could alter redox properties and membrane permeability .

- Fluorophenyl (e.g., ) and 4-methoxyphenyl (e.g., ) analogs highlight the role of substituent position in modulating electronic and steric effects.

Ester Groups :

- Methyl esters (target compound, nifedipine) are less hydrolytically stable than bulkier esters (e.g., isopropyl in nimodipine), affecting oral bioavailability .

Biological Activity

3,5-DIMETHYL 1-CYCLOPROPYL-4-(3-METHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a compound belonging to the dihydropyridine class, which is known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and comparisons with similar compounds.

Structure and Composition

The compound has a complex structure characterized by the following components:

- Dihydropyridine core : Central to its biological activity.

- Cyclopropyl group : Contributes to its unique pharmacological properties.

- Methoxy and dimethyl substituents : Enhance solubility and bioactivity.

Molecular Formula

- C : 19

- H : 21

- N : 1

- O : 6

IUPAC Name

The IUPAC name is 3,5-dimethyl 1-cyclopropyl-4-(3-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : It has been shown to inhibit enzymes involved in critical metabolic pathways.

- Receptor Binding : The compound may bind to specific receptors, modulating physiological responses.

- Signal Transduction Modulation : It influences cellular signaling pathways that are essential for maintaining homeostasis.

Therapeutic Applications

Research indicates potential applications in several therapeutic areas:

- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown significant inhibition in human tumor cell lines such as RKO and HeLa.

| Cell Line | IC50 (µM) |

|---|---|

| RKO | 60.70 |

| PC-3 | 49.79 |

| HeLa | 78.72 |

These values indicate the concentration required to inhibit cell growth by 50%, demonstrating its potential as an anticancer agent .

- Antioxidant Properties : The compound displays antioxidant activity, which is beneficial in reducing oxidative stress-related diseases .

Comparative Analysis with Similar Compounds

When compared to other dihydropyridine derivatives like Nifedipine and Amlodipine, 3,5-DIMETHYL 1-CYCLOPROPYL exhibits unique biological properties due to its specific substituents. This uniqueness may confer enhanced efficacy or reduced side effects in therapeutic applications.

| Compound Name | Mechanism of Action | Notable Effects |

|---|---|---|

| Nifedipine | Calcium channel blocker | Hypertension treatment |

| Amlodipine | Calcium channel blocker | Hypertension treatment |

| 3,5-DIMETHYL... | Enzyme inhibition & receptor binding | Anticancer & antioxidant |

Study on Cytotoxicity

A study evaluated the cytotoxic effects of various derivatives against human cancer cell lines using the MTS assay. The results indicated that derivatives of this compound significantly inhibited cell viability in multiple cancer types .

Antioxidant Activity Assessment

In another study focusing on antioxidant properties, the compound was tested against oxidative stress models. It demonstrated a capacity to scavenge free radicals effectively .

Mechanistic Insights

Further investigations into the mechanism revealed that the compound induces apoptosis in cancer cells through caspase activation and cell cycle arrest at the G2/M phase . This suggests a dual mechanism where it not only inhibits proliferation but also promotes programmed cell death.

Q & A

Basic: What experimental strategies are recommended for optimizing the multi-step synthesis of this dihydropyridine derivative, particularly considering steric hindrance from the cyclopropane substituent?

Methodological Answer:

- Stepwise Functionalization: Begin with the cyclopropane ring introduction early to minimize steric conflicts during subsequent substitutions. Use protective groups (e.g., tert-butoxycarbonyl) for reactive sites like the methoxyphenyl moiety .

- Catalysis: Employ palladium-catalyzed cross-coupling reactions to attach aromatic substituents, as demonstrated in analogous dihydropyridine syntheses .

- Validation: Confirm intermediate purity via HPLC and monitor steric effects using NOESY NMR to detect spatial interactions between the cyclopropane and adjacent groups .

Basic: Which spectroscopic techniques are most reliable for resolving stereochemical ambiguities in this compound’s structure?

Methodological Answer:

- X-ray Crystallography: Provides definitive stereochemical assignment, as shown in studies of structurally related dihydropyridines with cyclopropane substituents .

- Vibrational Circular Dichroism (VCD): Useful for distinguishing enantiomers when crystals are unavailable, validated in chiral pyridine derivatives .

- 2D NMR (COSY, HSQC): Maps coupling constants and carbon-proton correlations to confirm substituent orientations, especially for the 3-methoxyphenyl group .

Intermediate: How can researchers design assays to evaluate this compound’s antimicrobial activity while addressing false positives from residual solvents?

Methodological Answer:

- Solvent Removal: Use lyophilization followed by vacuum drying (40°C, 48 hours) to eliminate traces of dichloromethane or DMF, which may inhibit bacterial growth .

- MIC Determination: Employ microbroth dilution (CLSI guidelines) with controls for solvent toxicity. Validate results via time-kill assays against S. aureus and C. albicans .

- LC-MS Monitoring: Confirm compound stability in assay media to rule out degradation artifacts .

Advanced: What computational approaches (e.g., DFT) are suitable for predicting the electronic effects of the cyclopropane ring on this compound’s reactivity?

Methodological Answer:

- DFT Modeling: Use B3LYP/6-311+G(d,p) basis sets to calculate frontier molecular orbitals (FMOs) and visualize electron density shifts caused by the cyclopropane ring’s strain .

- NBO Analysis: Quantify hyperconjugative interactions between the cyclopropane σ-bonds and the dihydropyridine π-system to explain regioselectivity in reactions .

- Benchmarking: Compare computed NMR shifts with experimental data to validate the model’s accuracy for future reactivity predictions .

Advanced: How can contradictions in biological activity data (e.g., inconsistent MIC values across studies) be systematically addressed?

Methodological Answer:

- Standardization: Adopt CLSI-recommended inoculum sizes (5 × 10⁵ CFU/mL for bacteria) and growth media (Mueller-Hinton broth) to minimize variability .

- Metabolomic Profiling: Use LC-HRMS to identify microbial metabolite changes post-treatment, distinguishing true inhibition from solvent or pH artifacts .

- Meta-Analysis: Aggregate data from structurally analogous compounds (e.g., 4-phenyl dihydropyridines) to establish structure-activity trends and identify outliers .

Advanced: What mechanistic hypotheses explain the cyclopropane ring’s role in stabilizing the 1,4-dihydropyridine core under oxidative conditions?

Methodological Answer:

- Kinetic Studies: Perform stopped-flow UV-Vis spectroscopy to measure oxidation rates with/without cyclopropane substitution. Correlate stability with ring strain energy (calculated via DFT) .

- Radical Trapping: Use TEMPO to test for radical intermediates during oxidation, comparing cyclopropane-containing derivatives to non-substituted analogs .

- X-ray Absorption Spectroscopy (XAS): Probe changes in the dihydropyridine’s electron density upon oxidation to identify stabilizing interactions .

Intermediate: How do substituent variations (e.g., methoxy vs. chloro groups on the phenyl ring) influence this compound’s bioactivity?

Methodological Answer:

- SAR Libraries: Synthesize analogs with halogen, alkyl, or nitro substituents at the 3-methoxyphenyl position using Suzuki-Miyaura coupling .

- Free-Wilson Analysis: Statistically correlate substituent electronic parameters (Hammett σ) with antimicrobial MIC values to identify key electronic drivers .

- MD Simulations: Model ligand-receptor binding (e.g., bacterial topoisomerase II) to assess steric/electronic compatibility with different substituents .

Basic: What factors should be prioritized in stability studies of this compound under varying pH and temperature conditions?

Methodological Answer:

- Forced Degradation: Expose the compound to pH 1–13 buffers at 40–80°C, monitoring degradation via UPLC-MS. Focus on hydrolytic cleavage of the ester groups .

- Arrhenius Modeling: Predict shelf-life at 25°C using degradation rate constants from accelerated stability testing (e.g., 40°C/75% RH) .

- Excipient Screening: Test common stabilizers (e.g., trehalose) in lyophilized formulations to inhibit dihydropyridine ring oxidation .

Advanced: What strategies mitigate regioselectivity challenges during the introduction of the 3-methoxyphenyl group?

Methodological Answer:

- Directing Groups: Install a temporary ortho-nitro group on the phenyl ring to steer electrophilic substitution, later reduced to methoxy .

- Microwave Synthesis: Enhance regioselectivity via rapid, uniform heating (e.g., 150°C, 20 minutes) in Pd-catalyzed arylations .

- In Situ IR Monitoring: Track reaction intermediates to identify competing pathways and adjust catalyst loading (e.g., from 5% to 10% Pd(PPh₃)₄) .

Advanced: How can machine learning models enhance the design of derivatives targeting specific biological pathways?

Methodological Answer:

- Descriptor Selection: Train models using 3D-QSAR descriptors (e.g., CoMFA, CoMSIA) and electronic parameters (Mulliken charges) from DFT .

- Pathway Enrichment: Integrate transcriptomic data (RNA-seq) from compound-treated cells to prioritize targets (e.g., MAPK or oxidative stress pathways) .

- Generative Chemistry: Use VAEs (Variational Autoencoders) to propose novel derivatives with optimized logP (2–4) and polar surface area (<90 Ų) for blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.